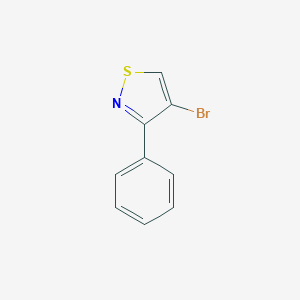

4-Bromo-3-phenylisothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-phenyl-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNS/c10-8-6-12-11-9(8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKMTNUERSGKHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00347043 | |

| Record name | 4-Bromo-3-phenylisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16187-94-3 | |

| Record name | 4-Bromo-3-phenylisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 3 Phenylisothiazole and Its Precursors

Established Synthetic Routes

The most direct and commonly utilized method for synthesizing 4-bromo-3-phenylisothiazole is the electrophilic aromatic substitution on 3-phenylisothiazole (B82050). This approach leverages the inherent reactivity of the isothiazole (B42339) ring.

The standard procedure for the synthesis of this compound involves the direct bromination of 3-phenylisothiazole. vulcanchem.com In this reaction, a solution of bromine, typically 15% in acetic acid, is added dropwise to a solution of 3-phenylisothiazole, also in acetic acid. The reaction is an electrophilic aromatic substitution, where the bromine molecule acts as the electrophile. It preferentially targets the C-4 position of the isothiazole ring. Effective temperature control is crucial throughout the addition to prevent side reactions such as di-substitution or ring-opening. Other brominating agents, such as N-Bromosuccinimide (NBS), can also be used, often in inert solvents like dichloromethane (B109758) (DCM).

Optimizing reaction parameters is key to maximizing the output of this compound while minimizing impurities. Careful control over temperature, bromine concentration, and reaction time can lead to yields ranging from 80% to 94%. The use of Lewis acid catalysts like FeBr₃ may be employed to improve regioselectivity, ensuring the bromine atom is directed to the desired C-4 position.

Below is a table detailing the optimization of key parameters for the electrophilic bromination of 3-phenylisothiazole.

| Parameter | Optimal Value/Condition | Impact on Yield and Purity |

| Temperature | Kept at or below 10°C | Minimizes over-bromination and other side reactions. |

| Bromine Concentration | 15% solution in acetic acid | Provides a balance between reactivity and control. |

| Reaction Time | 30–45 minutes | Maximizes the conversion of the starting material to the desired product. |

| Purification | Recrystallization from ethanol (B145695) | Effectively removes impurities to yield a pure final product. |

The choice of solvent significantly influences the bromination reaction. Polar solvents are generally favored for aromatic brominations as they can help stabilize the charged intermediates formed during the electrophilic substitution mechanism. youtube.com Acetic acid is a common choice as it effectively dissolves the reactants and facilitates the reaction. The use of polar aprotic solvents like acetonitrile (B52724) has also been noted to be effective in similar bromination reactions. chemrxiv.org

Reaction time is another critical factor. A duration of 30 to 45 minutes is typically sufficient for the reaction to proceed to completion when using bromine in acetic acid. Extending the reaction time unnecessarily can increase the likelihood of forming di-brominated or other undesired byproducts, thus reducing the purity of the final product. Product purification is often achieved through recrystallization from a solvent like ethanol or by using thin-layer chromatography (TLC) with a mobile phase such as cyclohexane-acetone (8:2).

Advanced Bromination Strategies for Isothiazole Derivatives

For more complex isothiazole derivatives, where direct bromination may not be feasible or could lead to a mixture of products, advanced multi-step strategies are utilized. These methods often involve the transformation of other functional groups at the C-4 position into a bromine atom.

The Hunsdiecker reaction provides an indirect route to introduce a bromine atom at the C-4 position of the isothiazole ring. byjus.comorganic-chemistry.org This strategy is particularly useful when starting from a precursor that has a carboxylic acid group, or a group that can be converted to one, at the target position. For instance, 3-halo-5-phenylisothiazole-4-carbonitriles can be converted to their corresponding 4-bromo derivatives using this method. nih.govmdpi.com

The general process involves two key steps:

Carboxylic Acid Salt Formation: The starting carboxylic acid is converted into its silver salt by reacting it with a silver salt, such as silver(I) oxide.

Decarboxylative Bromination: The silver carboxylate then reacts with elemental bromine. This leads to the formation of an unstable acyl hypobromite (B1234621) intermediate, which undergoes thermal decarboxylation (loss of CO₂) to form the desired 4-bromo-isothiazole derivative. byjus.comwikipedia.org

This strategy has been successfully applied to prepare various 4-bromo-isothiazole scaffolds from their 4-cyano precursors, which are first hydrolyzed to the corresponding carboxylic acids. mdpi.comsci-hub.se

An alternative advanced strategy involves a combination of the Hoffmann rearrangement and the Sandmeyer reaction. This two-step sequence allows for the conversion of a C-4 carboxamide group into a bromine atom. nih.govmdpi.com While this route has been noted for preparing 4-iodo analogues, the Sandmeyer reaction is a well-established method for introducing bromine as well. nih.govwikipedia.org

The sequence proceeds as follows:

Hoffmann Rearrangement: A 4-carboxamide precursor is treated with a reagent like bromine in a basic solution. This converts the amide into a primary amine at the C-4 position.

Sandmeyer Reaction: The resulting 4-amino-isothiazole is then converted into a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium salt is subsequently treated with a copper(I) bromide (CuBr) solution, which facilitates the replacement of the diazonium group with a bromine atom, yielding the 4-bromo-isothiazole analogue. wikipedia.orgmasterorganicchemistry.com A practical example of this transformation is seen in the synthesis of 2-bromo-4-phenylthiazole (B1277947) from 2-amino-4-phenylthiazole (B127512) using CuBr₂ and a nitrite (B80452) source. nih.gov

The following table summarizes these advanced strategies for preparing 4-bromo isothiazole analogues.

| Strategy | Precursor Functional Group | Key Reagents | Intermediate | Key Transformation |

| Hunsdiecker Reaction | Carboxylic Acid (from Nitrile) | 1. Silver Salt2. Bromine | Silver Carboxylate | Decarboxylative Bromination byjus.comnih.gov |

| Hoffmann/Sandmeyer | Carboxamide (from Nitrile) | 1. Br₂/NaOH (Hoffmann)2. NaNO₂/H⁺3. CuBr (Sandmeyer) | 4-Amino Isothiazole, Diazonium Salt | Amine → Diazonium Salt → Bromide nih.govwikipedia.org |

Multi-Step Synthesis Approaches for Functionalized Isothiazoles

The synthesis of functionalized isothiazoles, including this compound, often necessitates multi-step reaction sequences. These approaches are crucial for constructing the isothiazole core with desired substituents, which may not be achievable through single-step reactions. These methodologies provide the flexibility to introduce a variety of functional groups at specific positions on the isothiazole ring, thereby enabling the synthesis of a diverse range of derivatives for various applications.

A common strategy involves the initial synthesis of a core isothiazole structure, followed by sequential functionalization. For instance, the direct bromination of 3-phenylisothiazole serves as a key step to produce this compound. This is achieved by treating 3-phenylisothiazole with a 15% solution of bromine in acetic acid at a controlled temperature of 10°C or lower. This electrophilic aromatic substitution reaction specifically targets the 4-position of the isothiazole ring.

More complex functionalized isothiazoles can be prepared through elaborate multi-step pathways starting from readily available precursors. One such approach begins with 3-halo-5-phenylisothiazole-4-carbonitriles. These precursors can be converted into 4-bromo derivatives through a Hunsdiecker-type reaction strategy. rsc.orgrsc.org This involves the conversion of the cyano group at the 4-position into a carboxylic acid, which is then transformed into a silver salt. Subsequent treatment with bromine yields the 4-bromo-isothiazole. rsc.org

Another versatile multi-step approach is the conversion of a carboxamide group into other functionalities. For example, 3-bromo-4-phenylisothiazole-5-carboxamide can be efficiently converted into 3-bromo-4-phenylisothiazole-5-carboxylic acid. This transformation is achieved by reacting the carboxamide with sodium nitrite in trifluoroacetic acid at low temperatures (around 0°C), affording the carboxylic acid in excellent yield. mdpi.comresearchgate.net

The following table summarizes a multi-step synthesis approach for a functionalized isothiazole derivative starting from a nitrile precursor:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield (%) | Reference |

| 1 | 3-Chloro-5-phenylisothiazole-4-carbonitrile | conc. H₂SO₄ | 3-Chloro-5-phenylisothiazole-4-carboxamide | High | rsc.org |

| 2 | 3-Chloro-5-phenylisothiazole-4-carboxamide | NaOH, H₂O, Br₂ | 4-Amino-3-chloro-5-phenylisothiazole | - | rsc.org |

| 3 | 4-Amino-3-chloro-5-phenylisothiazole | isoamyl nitrite, I₂, MeCN | 3-Chloro-4-iodo-5-phenylisothiazole | Good | rsc.org |

Furthermore, the synthesis of the isothiazole ring itself can be a key part of a multi-step sequence. A notable example is the reaction of 1-amino-2-cyano-1-phenyl-1-butene with thionyl chloride, which leads to the formation of a functionalized isothiazole. This resulting isothiazole can then undergo further modifications in subsequent steps. google.com

The following interactive data table provides details on the synthesis of 3-bromo-4-phenylisothiazole-5-carboxylic acid from its corresponding carboxamide:

| Product | Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3-Bromo-4-phenylisothiazole-5-carboxylic acid | 3-Bromo-4-phenylisothiazole-5-carboxamide | NaNO₂ | Trifluoroacetic acid | ~0 | 99 | mdpi.com |

| 3-Bromo-4-phenylisothiazole-5-carboxylic acid | 3-Bromo-4-phenylisothiazole-5-carboxamide | NaNO₂ | conc. H₂SO₄ | ~100 | 39 | mdpi.com |

This table highlights how reaction conditions can significantly impact the yield of the final product in a multi-step synthetic sequence.

Chemical Reactivity and Transformation Studies

Cross-Coupling Reactions at the Bromine-Substituted Position

The bromine atom at the C4 position of 4-bromo-3-phenylisothiazole serves as a versatile handle for the introduction of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. These methods are instrumental in creating a diverse array of 3,4-disubstituted isothiazoles.

Suzuki-Miyaura Cross-Coupling for Aryl Group Introduction

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for introducing aryl groups at the C4 position of the isothiazole (B42339) ring. rsc.orgnih.govresearchgate.net This reaction typically involves the coupling of this compound with an arylboronic acid in the presence of a palladium catalyst and a base.

Recent studies have highlighted the utility of this reaction in synthesizing diversely functionalized isothiazoles. For instance, the reaction of this compound with phenylboronic acid, using a catalyst system of Pd(PPh₃)₄ and K₂CO₃ in a DME/H₂O solvent mixture, yields 3,4-diphenylisothiazole in high yield. The general applicability of the Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl and heteroaryl groups, making it a cornerstone in the functionalization of the isothiazole core. mdpi.combeilstein-journals.org The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields and accommodate various functional groups on the coupling partners. mdpi.com

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 3,4-Diphenylisothiazole | 87 |

Stille Coupling Reactions

The Stille coupling reaction provides an alternative pathway for the formation of carbon-carbon bonds at the C4 position of this compound. rsc.orgnih.gov This reaction utilizes organostannanes as the coupling partners in the presence of a palladium catalyst. While effective, the toxicity of organotin reagents is a significant drawback of this method. organic-chemistry.org

Research has shown that while this compound can undergo Stille coupling, its reactivity may be lower compared to its iodo-analogue. For example, in one study, 4-bromo-3-chloro-5-phenylisothiazole failed to undergo a Stille reaction with tributylphenyltin, whereas the corresponding 4-iodo derivative reacted successfully. rsc.org This highlights the influence of the halogen substituent on the reaction efficiency. The choice of catalyst and reaction conditions is critical for the success of Stille couplings. researchgate.netorganic-chemistry.org

Negishi Coupling Reactions

The Negishi coupling reaction, which employs organozinc reagents, is another powerful tool for C-C bond formation. rsc.orgnih.govwikipedia.org These reactions are known for their high functional group tolerance and are often carried out under mild conditions. wikipedia.orgorganic-chemistry.org

Similar to Stille coupling, the reactivity of this compound in Negishi reactions can be compared to other halogenated isothiazoles. Studies have indicated that regioselective Negishi reactions occur at the C4 position. rsc.orgnih.gov However, in some instances, 4-bromo-isothiazole derivatives did not yield the desired Negishi products under conditions where the corresponding 4-iodo derivatives were reactive. rsc.org This again points to the greater reactivity of the C-I bond over the C-Br bond in these palladium-catalyzed processes. The synthesis of 2'-alkyl-4-bromo-2,4'-bithiazoles has been successfully achieved in high yields using Negishi cross-coupling. nih.gov

Palladium-Catalyzed Ullmann-Type Reactions

Palladium-catalyzed Ullmann-type reactions represent a method for the homocoupling of aryl halides. rsc.orgnih.gov In the context of isothiazole chemistry, a regiospecific palladium-catalyzed Ullmann-type reaction has been observed with a di-halogenated isothiazole. Specifically, 4-bromo-3-iodo-5-phenylisothiazole undergoes a regiospecific reaction to yield 3,3'-bi(4-bromo-5-phenylisothiazole). rsc.orgnih.govrsc.org This selective reaction at the more reactive C-I bond while leaving the C-Br bond intact demonstrates the fine-tuning possible within these coupling reactions. The classical Ullmann reaction typically involves copper catalysis at high temperatures, but modern variations often use palladium or nickel and can proceed under milder conditions. organic-chemistry.orgwikipedia.org

Regioselectivity and Reactivity Differences in Cross-Coupling

The regioselectivity of cross-coupling reactions on substituted isothiazoles is a key aspect of their synthetic utility. For dihalogenated isothiazoles, the reaction often occurs selectively at the more reactive halogen position. It is well-established that the order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is generally I > Br > Cl. rsc.org

This reactivity difference is clearly demonstrated in the chemistry of halo-isothiazoles. For example, 3-chloro-4-iodo-5-phenylisothiazole readily participates in Suzuki and Stille coupling reactions at the C4 position, affording the 4-arylated products in high yields. rsc.org In contrast, the analogous 4-bromo-3-chloro-5-phenylisothiazole shows lower reactivity, successfully undergoing Suzuki coupling but failing in the Stille reaction under similar conditions. rsc.org This differential reactivity allows for sequential functionalization of di- or poly-halogenated isothiazole scaffolds. Furthermore, palladium-catalyzed C-C coupling reactions at the C3 position of the isothiazole ring generally require a bromo or iodo substituent, as a chloro group at this position is not sufficiently reactive. rsc.org

Nucleophilic Aromatic Substitution (SNAr) on the Isothiazole Ring

The isothiazole ring in this compound can undergo nucleophilic aromatic substitution (SNAr), where the bromine atom is displaced by a nucleophile. The success of this reaction is influenced by the electronic nature of the isothiazole ring and the substituents attached to it. masterorganicchemistry.comlibretexts.orgyoutube.comlibretexts.org

The presence of the electron-withdrawing phenyl group on the isothiazole ring can enhance its reactivity towards nucleophilic attack. Studies have shown that the bromine atom at position 4 can be efficiently displaced by various nucleophiles under optimized conditions. For instance, reactions with sodium azide (B81097), potassium cyanide, and morpholine (B109124) have been reported to yield the corresponding 4-substituted-3-phenylisothiazoles in good yields. The use of polar aprotic solvents can facilitate these reactions, leading to complete conversion in a reasonable timeframe.

Table 2: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Sodium azide | DMF, 80°C, 12h | 4-Azido-3-phenylisothiazole | 92 | |

| Potassium cyanide | DMSO, 120°C, 8h | 4-Cyano-3-phenylisothiazole | 85 | |

| Morpholine | EtOH, reflux, 6h | 4-Morpholino-3-phenylisothiazole | 78 |

Displacement of the Bromine Atom by Various Nucleophiles

The bromine atom at the 4-position of the 3-phenylisothiazole (B82050) ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the phenyl group. A variety of nucleophiles can displace the bromide ion, leading to a diverse range of functionalized isothiazole derivatives.

Key findings have shown that strong nucleophiles in polar aprotic solvents lead to efficient displacement of the bromine atom. For instance, treatment with sodium azide in dimethylformamide (DMF) at 80°C for 12 hours results in the formation of 4-azido-3-phenylisothiazole with a high yield of 92%. Similarly, potassium cyanide in dimethyl sulfoxide (B87167) (DMSO) at 120°C for 8 hours affords 4-cyano-3-phenylisothiazole in 85% yield. Amine nucleophiles, such as morpholine, also readily participate in this reaction, yielding 4-morpholino-3-phenylisothiazole in 78% yield when refluxed in ethanol (B145695) for 6 hours.

Optimization of SNAr Conditions for Efficient Displacement

The efficiency of the nucleophilic aromatic substitution (SNAr) reaction on this compound is highly dependent on the reaction conditions. Optimization of these parameters is crucial for achieving high yields and minimizing side reactions.

Several factors influence the outcome of the SNAr reaction, including the choice of solvent, temperature, and base. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are generally preferred as they can effectively solvate the charged intermediate (Meisenheimer complex) formed during the reaction, thereby stabilizing it and accelerating the reaction rate. d-nb.infolibretexts.org

Temperature also plays a critical role. While some reactions proceed efficiently at room temperature, others may require heating to overcome the activation energy barrier. d-nb.infolibretexts.org The order of addition of reagents can also be important to prevent the formation of undesired byproducts. d-nb.info For instance, adding the base last, after the electrophile and nucleophile have been mixed, can sometimes lead to cleaner reactions and higher yields. d-nb.info

Interactive Table: Optimization of SNAr Conditions for Displacement of Bromine in this compound

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|

| Sodium azide | DMF | 80 | 12 | 4-Azido-3-phenylisothiazole | 92 |

| Potassium cyanide | DMSO | 120 | 8 | 4-Cyano-3-phenylisothiazole | 85 |

Halogen Exchange Reactions

Halogen exchange reactions provide a valuable pathway for the synthesis of various halogenated 3-phenylisothiazole analogs, which may not be readily accessible through direct halogenation methods.

Finkelstein Reaction for Conversion to Iodo Derivatives

The Finkelstein reaction, a classic SN2 reaction, can be effectively employed to convert this compound into its iodo derivative. wikipedia.org This equilibrium reaction is typically driven to completion by using an excess of a soluble iodide salt and taking advantage of the poor solubility of the resulting bromide salt in the reaction solvent. wikipedia.org

For example, treating this compound with potassium iodide in dimethylformamide (DMF) at 150°C for 24 hours results in the formation of 4-iodo-3-phenylisothiazole in an excellent yield of 94%. The use of a polar aprotic solvent like DMF helps to dissolve the potassium iodide and facilitate the nucleophilic attack of the iodide ion. wikipedia.org

Interconversion between Different Halogenated Analogues

While the Finkelstein reaction is a prime example of halogen exchange, other interconversions between different halogenated analogues are also synthetically useful. Although direct conversion of the bromo derivative to a fluoro derivative using a classic Finkelstein approach with potassium fluoride (B91410) can be challenging due to the poor leaving group ability of fluoride, specialized fluorinating agents and conditions can be employed. organic-chemistry.org The reactivity of alkyl halides in the Finkelstein reaction generally follows the order I > Br > Cl > F as the leaving group. adichemistry.com

For aromatic systems, copper-catalyzed "aromatic Finkelstein reactions" have been developed to facilitate the exchange of bromides and chlorides for iodides. wikipedia.orgresearchgate.net These methods often utilize copper(I) iodide in the presence of a diamine ligand. wikipedia.org

Functional Group Modifications on Related Isothiazole Scaffolds

The isothiazole ring is a robust scaffold that allows for a variety of functional group transformations on its substituents without disrupting the core heterocyclic structure.

Conversion of Carboxamide to Carboxylic Acid Derivatives

The conversion of a carboxamide group to a carboxylic acid on the isothiazole ring is a key transformation for accessing a different class of derivatives. Research has demonstrated the successful hydrolysis of isothiazole-5-carboxamides to their corresponding carboxylic acids. mdpi.com

For instance, the reaction of 3-bromo-4-phenylisothiazole-5-carboxamide with sodium nitrite (B80452) in trifluoroacetic acid (TFA) at approximately 0°C leads to the efficient formation of 3-bromo-4-phenylisothiazole-5-carboxylic acid in a near-quantitative yield of 99%. mdpi.com Similarly, applying the same conditions to 3-bromoisothiazole-5-carboxamide resulted in a 95% yield of 3-bromoisothiazole-5-carboxylic acid. mdpi.com These mild reaction conditions are advantageous as they minimize potential side reactions on the isothiazole ring. The conversion can also be achieved using more traditional methods, such as reaction with an inorganic acid halide like thionyl chloride to form the acyl halide, followed by hydrolysis, although this may require harsher conditions. google.com

Hydration Reactions of Substituted Isothiazoles

The isothiazole ring system generally exhibits stability in neutral aqueous media. However, the reactivity of isothiazoles towards water can be significantly influenced by the reaction conditions and the nature of the isothiazole derivative, particularly through the formation of isothiazolium salts.

Research indicates that bicyclic systems containing an isothiazole ring are stable in water. However, they are susceptible to ring-opening reactions when treated with nucleophiles such as the hydroxyl ion under conditions of alkaline hydrolysis. electronicsandbooks.com This reaction typically leads to the formation of o-cyanodisulfides. electronicsandbooks.com

The reactivity towards water is markedly increased upon alkylation of the ring nitrogen, which forms an isothiazolium salt. These salts are considerably more electrophilic and are readily hydrolyzed, even by neutral water. electronicsandbooks.com The hydrolysis of 2-alkyl-3-hydroxyisothiazolium salts, for instance, occurs completely in water as they behave as strong acids. google.com This process can be carried out by simply adding the salt to an excess of water, which results in the formation of the corresponding 2-alkyl-isothiazolin-3-one. google.com Similarly, the hydrolysis of other isothiazolium salts can lead to the formation of heterocyclic o-formyl disulfides. electronicsandbooks.com For example, the alkylation of 1-methyl-2-phenylpyrrolo[3,2-d]isothiazole yields a highly hygroscopic salt that decomposes in the presence of water to form bis(4-formyl-5-pyrrolyl) disulfide. electronicsandbooks.com

In the context of benzisothiazoles, the compounds are typically insoluble in water but can dissolve in aqueous acid to form salts. thieme-connect.de The hydrolysis of specific derivatives, such as 3-chloro-1,2-benzisothiazolium salts, serves as a practical synthetic route to 1,2-benzisothiazol-3(2H)-ones. thieme-connect.de

Photochemical Reactivity and Rearrangements of Phenylisothiazoles

Phenylisothiazoles exhibit rich and varied photochemical behavior, undergoing rearrangements and transformations upon irradiation. These reactions proceed through distinct pathways and are influenced by the substitution pattern of the phenyl group on the isothiazole ring. The study of phenylisothiazoles provides a crucial framework for understanding the potential photochemical reactivity of derivatives like this compound.

Phototransposition Pathways and Permutation Analysis

The photoisomerization of phenylisothiazoles involves the scrambling of ring atoms, leading to the formation of the corresponding thiazole (B1198619) isomers. These transformations are often described using permutation analysis, where different pathways (e.g., P4, P5, P6, P7) denote the specific interchange of ring atoms. google.comdntb.gov.ua

Phenylisothiazoles undergo phototransposition from their excited singlet S₁(π,π*) states. google.com The specific pathway is highly dependent on the position of the phenyl substituent:

4-Phenylisothiazole (B13574574) undergoes phototransposition exclusively through the P4 (N₂−C₃ interchange) pathway. This reaction is initiated by the photochemical breaking of the S−N bond. google.com

3-Phenylisothiazole and 5-Phenylisothiazole (B86038) are more versatile, transposing through both the N₂−C₃ interchange pathway and an electrocyclic ring closure−heteroatom migration pathway. electronicsandbooks.comgoogle.com

Deuterium (B1214612) labeling studies have been instrumental in confirming these pathways. For instance, the irradiation of 5-deuterio-3-phenylisothiazole results in a 4-phenylthiazole (B157171) product where the deuterium atom is lost, consistent with the proposed mechanisms. google.com Similarly, the phototransposition of 4-deuterio-5-phenylisothiazole to 4-deuterio-5-phenylthiazole confirms an N₂−C₃ interchange mechanism, consistent with the P4 permutation pathway. google.com

| Isomer | Observed Phototransposition Pathway(s) | Key Mechanistic Feature |

|---|---|---|

| 3-Phenylisothiazole | N₂−C₃ Interchange & Electrocyclic Ring Closure | Dual competing pathways. google.comcdnsciencepub.com |

| 4-Phenylisothiazole | N₂−C₃ Interchange (P4 Pathway) | Exclusive pathway initiated by S-N bond cleavage. google.com |

| 5-Phenylisothiazole | N₂−C₃ Interchange & Electrocyclic Ring Closure | Pathway distribution is sensitive to solvent and additives. electronicsandbooks.comgoogle.com |

Mechanistic Role of Intermediates (e.g., Nitrile Ylides)

The complex photochemical rearrangements of phenylisothiazoles proceed through a series of highly reactive, short-lived intermediates. The initial step for many of these transformations is the photocleavage of the weak S-N bond. google.com

For 4-phenylisothiazole, this S-N bond breaking leads to a diradical species or a β-thioformylvinyl nitrene. google.com The phenyl group at the β-position stabilizes this intermediate, facilitating the initial photocleavage. google.com

In other isomers, the mechanism can be more intricate. For example, the photochemistry of 5-phenylisothiazole can involve a β-iminovinyl nitrene, which is a plausible precursor to an iminoazirine intermediate. acs.org Azirines are known to undergo photochemical ring-opening of the C-C bond to generate nitrile ylide intermediates. google.comresearchgate.net These nitrile ylides are key precursors in the photoisomerization of isoxazoles to oxazoles and are believed to play a similar role in the isothiazole-thiazole rearrangement. google.comresearchgate.net The nitrile ylide can then cyclize to form the rearranged thiazole product. google.com

S-N Bond Cleavage: Formation of a vinyl nitrene intermediate.

Ring Closure: The vinyl nitrene cyclizes to a transient thioformylazirine. dntb.gov.ua

C-C Bond Opening: The azirine intermediate undergoes photochemical ring-opening to form a nitrile ylide. google.comacs.org

Recyclization: The nitrile ylide cyclizes to yield the final, more stable thiazole isomer. google.com

Influence of Solvent Polarity and Additives on Photochemistry

The course of phenylisothiazole photochemistry can be dramatically influenced by the reaction environment, including solvent polarity and the presence of additives like triethylamine (B128534) (TEA), a non-nucleophilic base. google.comcdnsciencepub.com

This influence is most pronounced in the case of 5-phenylisothiazole . Its phototransposition via the N₂−C₃ interchange pathway is significantly enhanced by increasing the polarity of the solvent and by the addition of TEA. electronicsandbooks.comgoogle.com For example, when 5-phenylisothiazole is irradiated in benzene, it primarily rearranges via the electrocyclic pathway. However, in the more polar solvent trifluoroethanol (TFE) containing TEA, it transposes regiospecifically through the N₂−C₃ interchange pathway. google.com In TFE, increasing the concentration of TEA was shown to increase the yield of the 5-phenylthiazole (B154837) product. google.com

The proposed role of TEA involves the deprotonation of the intermediate thioformylazirine. This deprotonation facilitates its conversion to an isocyanide, which, upon reprotonation, leads to the nitrile ylide and subsequently the final thiazole product. This base-assisted pathway provides a more efficient route for the rearrangement. google.com

In contrast, the product distribution from the phototransposition of 3-phenylisothiazole is not affected by changes in solvent polarity or the addition of TEA. google.comcdnsciencepub.com This is attributed to the lack of an acidic proton at the C3 position, which prevents the base-promoted deprotonation-ring opening pathway available to the 5-phenyl isomer. google.com The photochemistry of 4-phenylisothiazole is also distinct and not reported to be influenced by these factors in the same manner. google.com The choice of solvent can have a marked effect on the outcomes of photochemical reactions by modifying the energies and lifetimes of excited states and intermediates. nih.gov

Derivatization Strategies for Functionalization and Research Applications

Methods for Introducing Diverse Functionalities on the Isothiazole (B42339) Core

The presence of a bromine atom at the C4 position of 4-bromo-3-phenylisothiazole offers a convenient handle for introducing a wide array of functional groups through various organic reactions. These derivatizations are key to accessing novel isothiazole-based compounds for further investigation.

One of the most powerful techniques for modifying the this compound core is through palladium-catalyzed cross-coupling reactions . The Suzuki-Miyaura coupling, for instance, allows for the formation of a new carbon-carbon bond by reacting the bromide with a boronic acid. In a typical reaction, this compound can be coupled with phenylboronic acid using a palladium catalyst like Pd(PPh₃)₄ and a base such as potassium carbonate, to yield 3,4-diphenylisothiazole. nih.gov Similarly, the Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds. This reaction can be used to introduce various amine functionalities at the C4 position, for example, by reacting this compound with a secondary amine like piperidine (B6355638) in the presence of a palladium catalyst and a suitable ligand such as Xantphos. nih.gov

Nucleophilic aromatic substitution (SNAr) provides another important route for the derivatization of this compound. The electron-withdrawing nature of the isothiazole ring, enhanced by the adjacent phenyl group, facilitates the displacement of the bromine atom by a variety of nucleophiles. For example, treatment with sodium azide (B81097) in a polar aprotic solvent like DMF can produce 4-azido-3-phenylisothiazole in high yield. nih.gov Other nucleophiles such as cyanides and amines can also be effectively employed to introduce cyano and amino functionalities, respectively. nih.gov

The isothiazole ring itself can be modified through oxidation . The sulfur atom in the isothiazole ring can be selectively oxidized to a sulfoxide (B87167) or a sulfone using common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. nih.gov This transformation alters the electronic properties and steric bulk of the molecule, providing another avenue for diversification.

Furthermore, electrophilic aromatic substitution can be performed on the isothiazole ring, although it is generally less favored due to the ring's electron-deficient character. Under forcing conditions, nitration using a mixture of nitric and sulfuric acids can introduce a nitro group, typically at the C5 position. nih.gov

Finally, the isothiazole ring can participate in cycloaddition reactions . For instance, it can react with diazomethane (B1218177) in a [3+2] cycloaddition to form fused heterocyclic systems like pyrazolo[5,1-c]isothiazole derivatives. nih.gov

Table 1: Examples of Derivatization Reactions of this compound

| Reaction Type | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 3,4-Diphenylisothiazole | 87 | nih.gov |

| Buchwald-Hartwig Amination | Piperidine, Pd₂(dba)₃, Xantphos | 4-(Piperidin-1-yl)-3-phenylisothiazole | 81 | nih.gov |

| Nucleophilic Aromatic Substitution | Sodium azide, DMF, 80°C | 4-Azido-3-phenylisothiazole | 92 | nih.gov |

| Nucleophilic Aromatic Substitution | Potassium cyanide, DMSO, 120°C | 4-Cyano-3-phenylisothiazole | 85 | nih.gov |

| Oxidation | m-CPBA, CH₂Cl₂, 0°C | This compound 1-oxide | 95 | nih.gov |

| Nitration | HNO₃/H₂SO₄ | 4-Bromo-5-nitro-3-phenylisothiazole | 72 | nih.gov |

Application of Derivatization Reagents in Analytical Research

In analytical chemistry, derivatization is a common strategy to improve the detectability and chromatographic behavior of analytes, particularly for techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). While specific analytical methods involving the derivatization of this compound are not extensively documented in the literature, the principles of derivatization can be applied to this compound based on its structure.

For GC-MS analysis, derivatization is often necessary for polar compounds or those with active hydrogens to increase their volatility and thermal stability. jfda-online.com Although this compound itself is likely volatile enough for GC analysis, its derivatives, especially those introducing polar functional groups (e.g., hydroxyl or amino groups through substitution of the bromine), would likely require derivatization. Common silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating reagents could be employed to cap these active hydrogens, leading to improved peak shapes and reproducibility. jfda-online.com

In the context of HPLC, derivatization is primarily used to enhance the detectability of an analyte, especially when it lacks a strong chromophore for UV detection or is not fluorescent. academicjournals.org this compound possesses a UV-absorbing phenyl group, but for trace-level analysis, its detectability could be improved by introducing a highly chromophoric or fluorophoric tag. This would involve a preliminary reaction to introduce a suitable functional group (e.g., an amino or hydroxyl group) on the isothiazole ring, which could then be reacted with a labeling reagent. For instance, a derivative containing a primary amine could be reacted with dansyl chloride to produce a highly fluorescent product.

While no specific methods for this compound are reported, the analysis of other brominated compounds and heterocycles often employs derivatization. For example, brominated flame retardants are often derivatized with reagents like acetic anhydride (B1165640) before GC analysis. mdpi.com This suggests that similar approaches could be developed for the analysis of this compound and its metabolites in various matrices if the need arises.

Table 2: Potential Derivatization Reagents for Analytical Research of this compound Derivatives

| Analytical Technique | Derivatization Reagent | Target Functional Group (on derivative) | Purpose |

|---|---|---|---|

| GC-MS | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -OH, -NH₂, -SH | Increase volatility, improve peak shape |

| GC-MS | Pentafluorobenzyl bromide (PFBBr) | -OH, -NH₂, -SH | Enhance sensitivity for Electron Capture Detection (ECD) |

| HPLC-UV/Fluorescence | Dansyl chloride | Primary/Secondary Amines, Phenols | Introduce a fluorescent tag for enhanced sensitivity |

| HPLC-UV | 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes, Ketones | Introduce a chromophore for UV detection |

Impact of Derivatization on Chemical Reactivity and Selectivity

Derivatization of this compound not only creates new molecules but also significantly alters the chemical reactivity and selectivity of the isothiazole core. The nature of the substituent at the C4 position, as well as modifications to the isothiazole ring itself, can have profound electronic and steric effects.

The replacement of the bromine atom at the C4 position with other groups dramatically changes the subsequent reactivity of the molecule. For example, replacing the bromine with an aryl group via a Suzuki-Miyaura coupling results in a 3,4-diaryl-isothiazole. This product can then undergo further functionalization on either of the phenyl rings, with the reactivity of each ring being influenced by the electron-donating or -withdrawing nature of the isothiazole core and the other phenyl group.

The reactivity of the halogen at the C4 position itself is a key aspect of selectivity. Studies comparing 4-bromo- and 4-iodo-isothiazoles in cross-coupling reactions have shown that the iodo-derivative is generally more reactive. jfda-online.com This difference in reactivity allows for selective reactions in molecules containing both bromo and iodo substituents. For instance, in a molecule with both a 4-bromo and a 3-iodo substituent, a palladium-catalyzed reaction might be directed to selectively occur at the more reactive C3-iodo position.

Furthermore, the electronic properties of the substituents have a clear impact on the reactivity of the isothiazole ring. The presence of the electron-withdrawing phenyl group at C3 enhances the electrophilicity of the C4 position, making it more susceptible to nucleophilic aromatic substitution. nih.gov Oxidation of the sulfur atom to a sulfoxide or sulfone further increases the electron-withdrawing nature of the isothiazole ring, which would, in turn, affect the reactivity of the substituents on the ring and the phenyl group. For example, an oxidized derivative would be expected to be more reactive towards nucleophilic attack and less reactive towards electrophilic substitution on the phenyl ring.

Computational and Theoretical Chemistry

Quantum Chemical Calculations for Molecular Structure

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in 4-Bromo-3-phenylisothiazole, providing a detailed picture of its geometry.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For isothiazole (B42339) derivatives, DFT, particularly with the B3LYP functional, is a preferred method for geometry optimization. researchgate.netnih.gov This process computationally determines the most stable arrangement of atoms in the molecule, its ground state geometry, by finding the minimum energy configuration. nih.govscispace.com The optimization of the molecular structure of this compound would be performed using a similar level of theory to achieve reliable geometric parameters. nih.gov

The accuracy of DFT calculations is also contingent on the choice of the basis set, which is a set of mathematical functions used to represent the electronic wave function. For thiazole (B1198619) and isothiazole derivatives, basis sets like 6-31G* and 6-311G+(d,p) are commonly employed to provide a good balance between computational cost and accuracy. nih.govscispace.comasianpubs.org The selection of a basis set such as 6-311++G(d,p) has been shown to be effective for halogenated compounds, making it a suitable choice for studying this compound. researchgate.net The inclusion of polarization (d,p) and diffuse functions (+) is crucial for accurately describing the electron distribution, especially around the electronegative bromine and sulfur atoms. researchgate.net

A critical validation of computational methods is the comparison of calculated geometrical parameters (bond lengths and angles) with experimental data, typically obtained from X-ray crystallography. For related structures like methyl 4-amino-3-phenylisothiazole-5-carboxylate, DFT calculations have been shown to accurately reproduce experimental findings. researchgate.net It is expected that the theoretical bond lengths and angles for this compound, calculated using DFT, would be in close agreement with experimental values. For instance, the S–N bond distance in substituted isothiazoles is consistently found to be around 1.65 to 1.66 Å in both experimental and theoretical studies. rsc.org

Table 1: Comparison of Selected Theoretical and Experimental Geometrical Parameters for a Related Isothiazole Derivative.

| Parameter | Bond/Angle | Theoretical (DFT/B3LYP) | Experimental (X-ray) |

| Bond Length (Å) | S-N | ~1.66 | ~1.65-1.66 rsc.org |

| Bond Length (Å) | C=N | ~1.36 | Varies with substitution |

| Bond Angle (°) | C-S-N | Varies | Varies with substitution |

Note: The data presented is based on typical values for substituted isothiazoles and may not represent the exact values for this compound.

Electronic Structure and Properties Analysis

The electronic properties of this compound dictate its reactivity and interactions with other molecules.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. asianpubs.org The energy gap between the HOMO and LUMO (ΔE) is a crucial descriptor of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net In isothiazole derivatives, the distribution of these orbitals can be influenced by substituents. For instance, the formation of conjugates can lead to the relocation of frontier molecular orbitals. nih.gov

Table 2: Frontier Molecular Orbital (FMO) Data for a Representative Isothiazole Derivative.

| Molecular Orbital | Energy (eV) |

| HOMO | Varies (typically negative) |

| LUMO | Varies (typically less negative or positive) |

| HOMO-LUMO Gap (ΔE) | Varies |

Note: The specific energy values for this compound would require dedicated computational analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govbhu.ac.in The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack) using a color spectrum, typically with red indicating negative potential and blue indicating positive potential. nih.gov For substituted isothiazoles, regions of negative potential are often located around electronegative atoms like oxygen and nitrogen, while positive potentials are found near hydrogen atoms. rsc.orgnih.gov In this compound, the bromine atom, phenyl ring, and the isothiazole ring itself would significantly influence the MEP map, highlighting the most probable sites for intermolecular interactions. rsc.org

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental signals to specific atomic and molecular motions or electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations using methods like Density Functional Theory (DFT) can predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net These predictions are based on calculating the isotropic magnetic shielding tensors for each nucleus. The calculated values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental data. researchgate.net

For this compound, protons on the phenyl ring would typically appear as multiplets in the aromatic region (δ 7.2–7.8 ppm), while the lone proton on the isothiazole ring would have a distinct chemical shift. In the ¹³C NMR spectrum, the carbon atom bonded to the bromine (C4) would be significantly influenced by the halogen's electronegativity and deshielding effects.

Table 2: Representative Theoretical vs. Experimental NMR Chemical Shifts (δ, ppm) No specific theoretical NMR data for this compound was found. This table illustrates how such data would be presented, using typical shift ranges for related structures.

| Atom | Calculated ¹³C Shift (ppm) | Calculated ¹H Shift (ppm) |

|---|---|---|

| C3 | 155.0 | - |

| C4 | 110.0 | - |

| C5 | 150.0 | 8.70 |

| Phenyl C1' | 133.0 | - |

| Phenyl C2'/C6' | 129.0 | 7.50 |

| Phenyl C3'/C5' | 128.5 | 7.45 |

| Phenyl C4' | 130.0 | 7.48 |

Infrared (IR) spectroscopy measures the vibrational transitions within a molecule. Computational vibrational frequency analysis, typically performed using DFT methods, calculates the harmonic vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.). core.ac.ukresearchgate.net These calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the theoretical model, allowing for a more accurate comparison with experimental FT-IR spectra. core.ac.uk

Key vibrational modes for this compound would include C-H stretching from the phenyl ring (around 3000–3100 cm⁻¹), C=C and C=N stretching within the aromatic and isothiazole rings (1400-1600 cm⁻¹), and the C-Br stretching vibration at a lower frequency.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules, which allows for the prediction of UV-Vis absorption spectra. faccts.derespectprogram.org The calculation provides information on excitation energies (which correspond to absorption wavelengths), oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions involved (e.g., π → π* or n → π). researchgate.netrsc.org For aromatic and heterocyclic compounds like this compound, the UV-Vis spectrum is typically dominated by π → π transitions. researchgate.net

Conformational Analysis and Flexibility Studies

Molecules are not static entities; they possess conformational flexibility, primarily through the rotation around single bonds. Understanding this flexibility is key to comprehending molecular interactions and reactivity.

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. q-chem.com It involves systematically changing a specific geometric parameter, such as a torsion angle, and performing a constrained geometry optimization at each step. uni-muenchen.de This process maps the energy of the molecule as a function of that coordinate, revealing the energies of different conformers and the rotational barriers between them. researchgate.net

For this compound, the most significant conformational degree of freedom is the rotation of the phenyl group relative to the isothiazole ring around the C3-C1' single bond. A PES scan of this torsion angle would reveal the most stable (lowest energy) conformation and the energy barrier that must be overcome for the phenyl ring to rotate. This information is critical for understanding how the molecule might orient itself when interacting with other molecules or biological targets.

Intermolecular Interactions and Crystal Packing Modeling

Analysis of Halogen Bonding Interactions

The presence of a bromine atom on the isothiazole ring introduces the possibility of halogen bonding, a highly directional non-covalent interaction where the halogen atom acts as an electrophilic species. ustc.edu.cn In the crystal structure of related brominated heterocyclic compounds, the bromine atom is frequently observed participating in short contacts with nucleophilic atoms such as oxygen, nitrogen, or even other halogens.

In molecules containing a C-Br bond, the bromine atom possesses a region of positive electrostatic potential, known as a σ-hole, along the vector of the C-Br bond. This region can interact favorably with electron-rich atoms. For instance, in the crystal packing of related structures like 2-bromo-4-phenyl-1,3-thiazole, short intermolecular S···Br contacts of 3.5402 (6) Å have been observed, indicating a significant interaction that influences molecular assembly. iucr.orgnih.gov Similarly, studies on other brominated aromatic compounds have revealed Br···O and Br···Br contacts that play a crucial role in the formation of the crystal lattice. nih.govnih.gov The geometry of these interactions, particularly the near-linearity of the C–Br···X angle (where X is the halogen bond acceptor), is a defining characteristic of halogen bonding. ustc.edu.cn For this compound, it is plausible that Br···N or Br···S interactions between adjacent isothiazole rings could be a key feature of its crystal packing.

Table 1: Examples of Halogen Bond Parameters in Related Structures

| Interacting Atoms | Distance (Å) | Compound |

|---|---|---|

| S···Br | 3.5402 (6) | 2-Bromo-4-phenyl-1,3-thiazole iucr.orgnih.gov |

| Br···Br | 3.5379 (7) | 4-Bromo-3-chlorophenol nih.gov |

Note: This table presents data from closely related compounds to illustrate typical halogen bonding interactions.

Pi-Stacking Interactions in Crystalline Structures

The planar phenyl and isothiazole rings in this compound are prime candidates for engaging in π–π stacking interactions, which are essential for stabilizing the crystal structure. rsc.org These interactions involve the attractive, non-covalent forces between aromatic rings. In the crystal structures of analogous compounds like 2-bromo-4-phenyl-1,3-thiazole, molecules related by a center of symmetry are held together by π–π interactions. iucr.orgnih.gov

The key geometric parameter for these interactions is the distance between the centroids of the interacting rings. For 2-bromo-4-phenyl-1,3-thiazole, a short distance of 3.815 (2) Å is observed between the centroids of the thiazole and phenyl rings of adjacent molecules. iucr.orgnih.gov The geometry can be either a parallel-displaced or a T-shaped arrangement, which maximizes attraction by minimizing repulsion. In related phenylthiazole derivatives, π-stacking interactions are a recurring motif that helps to form one-dimensional chains or layered sheets within the crystal. researchgate.netsci-hub.se The interplay between these π-stacking forces and the halogen bonds dictates the final three-dimensional supramolecular assembly.

Table 2: π-Stacking Interaction Parameters in a Related Thiazole Compound

| Interaction Type | Centroid···Centroid Distance (Å) | Compound |

|---|

Note: This table provides data from a representative compound to exemplify π-stacking parameters.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the surface, it is possible to identify the specific atoms involved in close contacts and the nature of these interactions. The surface is partitioned to generate a two-dimensional "fingerprint plot," which summarizes the percentage contribution of different types of intermolecular contacts to the total Hirshfeld surface area.

For brominated organic molecules, Hirshfeld analyses consistently show significant contributions from H···H, C···H/H···C, and Br···H/H···Br contacts. nih.govnih.gov For example, in the crystal structure of a similar compound, dimethyl 4′-bromo-3-oxo-5-(thiophen-2-yl)-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2,4-dicarboxylate, the most significant contributions to the crystal packing are from H···H (40.5%), O···H/H···O (27.0%), C···H/H···C (13.9%), and Br···H/H···Br (11.7%) interactions. nih.gov A similar distribution would be expected for this compound, providing a quantitative measure of the relative importance of various weak interactions in its crystal packing. The red spots on a dnorm map highlight the shortest and strongest interactions, which would correspond to the key halogen bonds and hydrogen bonds. mdpi.com

Table 3: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Brominated Compound

| Contact Type | Contribution (%) |

|---|---|

| H···H | 40.5 |

| O···H/H···O | 27.0 |

| C···H/H···C | 13.9 |

| Br···H/H···Br | 11.7 |

| C···C | 2.9 |

Note: The data presented is for dimethyl 4′-bromo-3-oxo-5-(thiophen-2-yl)-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2,4-dicarboxylate and serves as an illustrative example of the expected contacts for this compound. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms within a molecule, revealing their chemical environment, proximity to other protons, and the number of adjacent, non-equivalent protons. For 4-Bromo-3-phenylisothiazole, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl group and the single proton on the isothiazole (B42339) ring.

Research Findings: The phenyl group typically presents as a complex multiplet or as separate, more defined multiplets in the aromatic region of the spectrum (approximately 7.0-8.0 ppm). The single proton at the 5-position of the isothiazole ring is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be influenced by the electronic effects of the neighboring sulfur and nitrogen atoms and the bromine atom at the 4-position. For the related compound 2-Bromo-4-phenyl-1,3-thiazole, the thiazole (B1198619) proton appears as a singlet at 8.16 ppm, while the phenyl protons are observed as multiplets between 7.37 and 7.92 ppm nih.govresearchgate.net. This suggests the isothiazole proton in this compound would also appear in a downfield region.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Phenyl-H (ortho, meta, para) | 7.30 - 7.80 | Multiplet (m) |

| Isothiazole-H5 | ~8.0 - 8.5 | Singlet (s) |

Carbon-13 NMR (¹³C NMR) is used to determine the number and types of carbon atoms in a molecule. Each unique carbon atom in the structure produces a distinct signal, providing a map of the carbon skeleton.

Research Findings: The structure of this compound contains nine carbon atoms, all of which are part of aromatic rings (phenyl and isothiazole). It is expected that the ¹³C NMR spectrum will display nine distinct signals. For the derivative compound 3-bromo-4-phenylisothiazole-5-carboxylic acid, ¹³C NMR spectroscopy confirmed the presence of three aromatic CH resonances and five quaternary carbon resonances mdpi.com. This aligns with the expectation for the parent compound, which would have five aromatic CH carbons (from the phenyl ring and C5 of the isothiazole) and four quaternary carbons (C3, C4 of the isothiazole, and the ipso-carbon of the phenyl ring). The carbon atoms directly bonded to electronegative atoms like nitrogen, sulfur, and bromine will appear at characteristic downfield shifts.

Table 2: Expected ¹³C NMR Signal Assignments for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Type |

| Phenyl C (4 carbons) | 125 - 130 | Aromatic CH |

| Phenyl C (ipso) | 130 - 135 | Quaternary |

| Isothiazole C3 | 150 - 160 | Quaternary |

| Isothiazole C4 | ~110 - 120 | Quaternary (C-Br) |

| Isothiazole C5 | 145 - 155 | Aromatic CH |

The Attached Proton Test (APT) is a ¹³C NMR experiment that differentiates carbon signals based on the number of attached protons. huji.ac.il This technique is invaluable for assigning signals to methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons. aiinmr.comnanalysis.com

Research Findings: In an APT spectrum, signals for methine (CH) and methyl (CH₃) carbons appear as positive peaks, while signals for quaternary (C) and methylene (CH₂) carbons appear as negative peaks. huji.ac.ilnanalysis.com For this compound, which contains no CH₃ or CH₂ groups, the APT experiment would provide a clear distinction between the CH carbons and the quaternary carbons. The five CH carbons (one on the isothiazole ring and four on the phenyl ring) would yield positive signals. The four quaternary carbons (the two isothiazole carbons at positions 3 and 4, and the ipso-carbon of the phenyl ring) would produce negative signals. This allows for unambiguous confirmation of the carbon types within the molecule.

Table 3: Predicted APT NMR Phasing for this compound Carbons

| Carbon Type | Number of Carbons | Expected Phase in APT Spectrum |

| Quaternary (C) | 4 | Negative |

| Methine (CH) | 5 | Positive |

| Methylene (CH₂) | 0 | N/A |

| Methyl (CH₃) | 0 | N/A |

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation. This makes it ideal for accurately determining the molecular weight of a compound.

Research Findings: The molecular formula of this compound is C₉H₆BrNS, giving it a monoisotopic mass of approximately 238.94 Da. A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, the ESI-MS spectrum is expected to show two major peaks for the protonated molecule: one for [C₉H₆⁷⁹BrNS+H]⁺ and another for [C₉H₆⁸¹BrNS+H]⁺. These peaks will be separated by 2 m/z units and have almost equal intensity, providing definitive evidence for the presence of a single bromine atom in the molecule. mdpi.com

Table 4: Predicted ESI-MS Data for this compound

| Ion | Calculated m/z (Monoisotopic) | Expected Relative Intensity |

| [M+H]⁺ with ⁷⁹Br | ~239.948 | ~100% |

| [M+H]⁺ with ⁸¹Br | ~241.946 | ~98% |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The GC separates the components of a mixture, and the MS provides a mass spectrum for each component, allowing for identification and purity assessment.

Research Findings: In a GC-MS analysis, a pure sample of this compound would be expected to show a single, sharp peak in the gas chromatogram, confirming its purity. The mass spectrometer would then generate a mass spectrum for the compound eluting at that specific retention time. This spectrum would display a molecular ion peak (M⁺) corresponding to the compound's molecular weight, including the characteristic isotopic pattern for bromine. Additionally, a unique fragmentation pattern would be observed, which serves as a "fingerprint" for the molecule, allowing for its unequivocal identification by comparison with spectral libraries or through structural analysis of the fragment ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with the molecular formula C₉H₆BrNS, HRMS provides an exact mass that confirms its elemental composition, distinguishing it from other compounds with the same nominal mass.

The predicted monoisotopic mass for this compound can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ³²S) uni.lusisweb.com. Experimental HRMS analysis would aim to measure a value extremely close to this calculated mass, typically within a few parts per million (ppm), thereby verifying the molecular formula rsc.org.

| Parameter | Information |

|---|---|

| Molecular Formula | C₉H₆BrNS |

| Calculated Monoisotopic Mass | 238.94043 Da uni.lu |

| Adduct Ion [M+H]⁺ (Predicted) | 239.94771 m/z uni.lu |

MALDI-TOF Mass Spectrometry for High Molecular Weight Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a soft ionization technique primarily utilized for the analysis of large, non-volatile biomolecules and synthetic polymers nih.govmdpi.com. The process involves embedding the analyte in a crystalline matrix, which absorbs laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation nih.gov.

While powerful for macromolecules, MALDI-TOF is not the standard method for analyzing small molecules like this compound due to potential interference from matrix ions in the low mass range (below 700 Da) researchgate.net. However, specialized techniques and matrices can sometimes be employed for small molecule analysis nih.gov. As a technique principally designed for high molecular weight compounds, specific MALDI-TOF analysis data for this compound is not extensively documented in scientific literature.

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule nih.gov. It measures the absorption of infrared radiation, which excites molecular vibrations at specific frequencies corresponding to different types of chemical bonds. The FT-IR spectrum of a related isomer, 2-Bromo-4-phenyl-1,3-thiazole, provides insight into the expected vibrational modes for this compound nih.govresearchgate.net.

Key absorptions include:

Aromatic C-H stretching: Peaks observed just above 3000 cm⁻¹ (e.g., 3098, 3063 cm⁻¹) are characteristic of the C-H bonds on the phenyl ring nih.govresearchgate.netlibretexts.org.

Aromatic C=C stretching: Vibrations within the phenyl and isothiazole rings typically appear in the 1600-1400 cm⁻¹ region. The bands at 1476 and 1420 cm⁻¹ are indicative of these ring structures nih.govresearchgate.netlibretexts.org.

Fingerprint Region: The complex pattern of bands below 1400 cm⁻¹ is unique to the molecule. This region includes C-H in-plane and out-of-plane bending, as well as vibrations involving the C-N, C-S, and C-Br bonds. For instance, peaks at 836, 730, and 689 cm⁻¹ are found in this region nih.govresearchgate.net.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| 3098, 3063 | C-H Stretch | Aromatic Ring |

| 1476, 1420 | C=C Stretch | Aromatic Ring |

| 1263, 1070, 1010 | C-H In-plane Bending | Aromatic Ring |

| 836, 730, 689 | C-H Out-of-plane Bending / C-Br Stretch | Aromatic Ring / Halogen Bond |

Data derived from the spectrum of the related isomer 2-Bromo-4-phenyl-1,3-thiazole nih.govresearchgate.net.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectrophotometry provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light shu.ac.uk. The structure of this compound, containing conjugated π-systems (phenyl and isothiazole rings) and heteroatoms with non-bonding electrons (n-electrons on nitrogen and sulfur), allows for specific types of electronic transitions tanta.edu.eg.

The expected transitions for this molecule are:

π → π* transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are characteristic of aromatic and unsaturated systems and typically result in strong absorption bands in the UV region uzh.chlibretexts.org.

n → π* transitions: These involve the promotion of a non-bonding electron from a nitrogen or sulfur atom to a π* anti-bonding orbital. These transitions are of lower energy (occur at longer wavelengths) and are generally less intense than π → π* transitions shu.ac.uklibretexts.org.

The conjugation between the phenyl and isothiazole rings is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to the non-conjugated individual rings.

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

| Parameter | Value |

|---|---|

| Empirical Formula | C₉H₆BrNS |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.8934 (3) |

| b (Å) | 10.6591 (6) |

| c (Å) | 13.8697 (7) |

| β (°) | 90.812 (1) |

| Volume (ų) | 871.18 (8) |

| Z (Molecules/unit cell) | 4 |

X-ray Powder Diffraction (XRPD) for Crystalline Phase Analysis

X-ray Powder Diffraction is a powerful, non-destructive analytical technique used to identify crystalline phases and obtain information about the unit cell dimensions. When a finely powdered crystalline sample is irradiated with a monochromatic X-ray beam, the X-rays are diffracted by the crystallographic planes of the atoms in the sample. The angles and intensities of the diffracted beams are unique to a specific crystalline structure, providing a "fingerprint" of the material.

Hypothetical XRPD Data for this compound:

In a hypothetical analysis, a powder sample of this compound would be analyzed using a diffractometer. The resulting diffraction pattern would be a plot of diffraction intensity versus the diffraction angle (2θ). The positions and relative intensities of the diffraction peaks could be used to:

Identify the crystalline phase: By comparing the experimental diffraction pattern to a database of known patterns, the specific crystalline form of this compound could be identified.

Determine phase purity: The presence of peaks corresponding to other crystalline phases would indicate impurities in the sample.

Calculate unit cell parameters: The positions of the diffraction peaks are related to the dimensions of the unit cell by Bragg's Law. Specialized software can be used to index the diffraction pattern and refine the unit cell parameters (a, b, c, α, β, γ).

A representative, though hypothetical, data table for the XRPD analysis of a crystalline solid is presented below.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 20.8 | 4.27 | 60 |

| 25.1 | 3.54 | 75 |

| 30.5 | 2.93 | 40 |

| 35.8 | 2.51 | 50 |

| 40.2 | 2.24 | 30 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Electron Microscopy for Structural Environment Analysis

Electron microscopy techniques utilize a beam of electrons to generate high-resolution images of a sample's surface topography and composition. These methods offer significantly higher magnification and resolving power compared to light microscopy, making them invaluable for studying the micro- and nanostructure of materials.

Scanning Electron Microscopy (SEM) for Morphological Studies

Scanning Electron Microscopy (SEM) is a versatile technique for visualizing the surface morphology of solid samples. In SEM, a focused beam of electrons is scanned across the surface of the sample. The interaction of the electron beam with the sample produces various signals, including secondary electrons, backscattered electrons, and characteristic X-rays. These signals are collected by detectors to form an image of the surface.

Hypothetical SEM Analysis of this compound:

A hypothetical SEM analysis of a powdered sample of this compound would provide detailed information about:

Particle size and shape: SEM images would reveal the size distribution and morphology of the individual crystals. This could range from well-defined geometric shapes (e.g., needles, plates, prisms) to irregular agglomerates.

Surface texture: The images would show the fine details of the crystal surfaces, such as smoothness, roughness, or the presence of any surface defects.

Aggregation and agglomeration: The extent to which individual crystals are clustered together could be assessed.

The following table outlines the typical information that would be gathered from an SEM analysis.

| Parameter | Description |

| Magnification | The degree to which the image is enlarged, typically ranging from 10x to over 500,000x. |

| Accelerating Voltage | The voltage used to accelerate the electrons, which affects the penetration depth and image resolution. |

| Working Distance | The distance between the final lens and the sample, influencing the depth of field and resolution. |

| Detection Mode | Secondary Electron (SE) imaging for topographical information or Backscattered Electron (BSE) imaging for compositional contrast. |

This table describes the general parameters of an SEM analysis and is not based on a specific study of this compound.

Applications in Materials Science and Engineering

Development of Novel Polymers with Tailored Properties

4-Bromo-3-phenylisothiazole serves as a versatile building block in the synthesis of novel polymers. The bromine atom at the 4-position provides a reactive site for various polymerization reactions, such as cross-coupling reactions, allowing for its incorporation into polymer backbones. This enables the development of polymers with precisely tailored properties.

The isothiazole (B42339) ring itself, being a heterocyclic aromatic structure, imparts specific characteristics to the resulting polymer. The synthesis of polymers containing such heterocyclic units is a strategy to create materials with enhanced thermal and chemical stability. For instance, polymerization of bromo-functionalized monomers can be achieved through reactions like Suzuki or Stille coupling, which are powerful methods for forming carbon-carbon bonds and constructing conjugated polymer chains. While specific polymerization schemes for this compound are not extensively detailed in public literature, the principles of poly(phenylene) synthesis from 1-bromo-4-lithiobenzene demonstrate a feasible pathway for creating aromatic polymers from bromo-substituted precursors. dtic.milresearchgate.net The synthesis of poly(3-hexylthiophene) from 2-bromo-3-hexylthiophene (B1249596) via direct heteroarylation polymerization also showcases a modern approach to creating well-defined conjugated polymers from bromo-heterocyclic monomers. researchgate.net

The properties of polymers derived from this compound can be fine-tuned by co-polymerization with other monomers, allowing for the control of characteristics such as solubility, processability, and the final material's electronic and optical properties.

Incorporation into Functional Materials for Specific Applications

The incorporation of this compound into various material matrices is a key area of research aimed at developing functional materials for a range of applications. Its unique combination of a phenyl group and a bromo-substituted isothiazole ring can be exploited to enhance the performance of these materials.

The isothiazole ring is an electron-rich heterocyclic system, and its incorporation into a polymer backbone can significantly influence the electronic properties of the material. Polymers containing such heterocyclic units are often investigated for their potential in electronic applications. The presence of the sulfur and nitrogen atoms in the isothiazole ring can affect the HOMO and LUMO energy levels of the polymer, which in turn determines its electronic and optical properties, including its conductivity and band gap. researchgate.net

The development of conjugated polymers for electronic devices is a major field of materials science. The electronic properties of these materials are highly dependent on the molecular structure of the repeating units. The inclusion of this compound as a monomeric unit can lead to polymers with specific electronic characteristics, making them suitable for applications in organic electronics.

| Property | Predicted Effect of Isothiazole Moiety | Potential Application |

|---|---|---|

| HOMO/LUMO Energy Levels | Tunable based on co-monomers and substitution | Organic Photovoltaics (OPVs), Organic Light-Emitting Diodes (OLEDs) |

| Electron Affinity | Influenced by the electron-withdrawing nature of the isothiazole ring | n-type semiconductors in Organic Field-Effect Transistors (OFETs) |

| Ionization Potential | Dependent on the overall polymer structure | p-type semiconductors in OFETs |

The incorporation of this compound into polymer matrices has been noted to enhance the thermal stability and mechanical strength of the resulting materials. Aromatic and heterocyclic structures are known to contribute to the thermal resistance of polymers due to their high bond energies and rigid structures. The isothiazole ring, being a stable aromatic system, can increase the degradation temperature of the polymer.

The introduction of such rigid moieties into a polymer backbone can also improve its mechanical properties, such as tensile strength and modulus. researchgate.net This is because the rigid units restrict segmental motion, leading to a more robust material. The extent of this enhancement depends on the concentration of the isothiazole units and their interaction with the polymer matrix. The thermal stability of polymers is a critical factor for their application in environments where they are exposed to high temperatures.

| Property | Influence of Isothiazole Incorporation | Underlying Mechanism |

|---|---|---|